Isostearyl palmitate

Description

Properties

IUPAC Name |

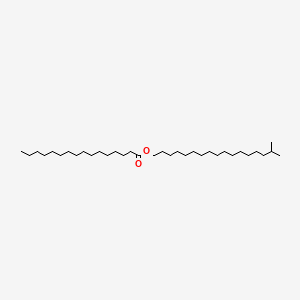

16-methylheptadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-12-16-19-22-25-28-31-34(35)36-32-29-26-23-20-17-14-11-13-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMYFBLRCRWESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222898 | |

| Record name | Hexadecanoic acid, isooctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72576-80-8 | |

| Record name | Hexadecanoic acid, isooctadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, isooctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSTEARYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHU0R7ER1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isostearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl palmitate is the ester of isostearyl alcohol and palmitic acid, with the IUPAC name 16-methylheptadecyl hexadecanoate.[1] It is a versatile and widely used emollient in the cosmetic and pharmaceutical industries, valued for its unique sensory characteristics and functional properties.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of isostearyl palmitate, including detailed experimental protocols for their determination and a summary of its synthesis and applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 16-methylheptadecyl hexadecanoate |

| Synonyms | Isostearyl palmitate, Isooctadecyl palmitate, Hexadecanoic acid, isooctadecyl ester[1][4] |

| CAS Number | 72576-80-8[1] |

| Chemical Formula | C₃₄H₆₈O₂[2] |

| Molecular Weight | 508.9 g/mol [1] |

| Chemical Structure | CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C[1] |

Physical Properties

Isostearyl palmitate is a clear, pale yellow, and practically odorless liquid at room temperature.[2][5] It is known for imparting a silky, non-greasy feel to formulations.[2][6]

Quantitative Physical Properties

The following table summarizes the available quantitative physical data for isostearyl palmitate. It is important to note that some specific experimental values for the pure substance are not widely published in scientific literature and can vary between suppliers. For comparative purposes, data for the similar ester, isopropyl palmitate, is included where direct data for isostearyl palmitate is unavailable.

| Property | Value | Notes |

| Appearance | Clear, pale yellow liquid[2][7] | - |

| Odor | Practically odorless[5] | - |

| Specific Gravity (30°C) | 0.856 ± 0.01 g/cm³[7] | - |

| Melting Point | Data not readily available | For comparison, the melting point of the related compound stearyl palmitate is 55.5-56.3°C.[8] |

| Boiling Point (estimated) | 522.45 °C @ 760.00 mm Hg[9] | - |

| Flash Point (estimated) | 275.90 °C (529.00 °F) TCC[9] | - |

| Viscosity | Low to moderate[2] | Specific value not available. For comparison, the viscosity of isopropyl palmitate is 7-9 mPa·s at 25°C.[10] |

| Refractive Index | Data not readily available | For comparison, the refractive index of isopropyl palmitate is 1.4364 at 25°C/D.[11] |

| Solubility | Soluble in mineral and natural oils; Insoluble in water, ethanol, and propylene (B89431) glycol[5] | - |

Experimental Protocols for Physical Property Determination

This protocol is based on the general principles outlined in ASTM E324 for determining the melting point of organic chemicals.

Objective: To determine the melting range of isostearyl palmitate.

Apparatus:

-

Melting point apparatus with a temperature-controlled block and a viewing lens/camera.

-

Capillary tubes (thin-walled, sealed at one end).

-

Thermometer calibrated to a traceable standard.

-

Sample of isostearyl palmitate.

Procedure:

-

Sample Preparation: A small amount of solid isostearyl palmitate (if cooled below its pour point) is introduced into a capillary tube to a height of 2-4 mm. The tube is tapped gently to pack the sample.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature of the block is raised at a controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle melts is recorded as the final melting point.

-

Reporting: The melting range is reported as the interval between the initial and final melting points.

This protocol is based on the principles described in OECD Test Guideline 103.

Objective: To determine the boiling point of isostearyl palmitate.

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus.

-

Heating mantle or oil bath.

-

Calibrated temperature sensor.

-

Pressure measurement device.

Procedure (Dynamic Method):

-

The sample is placed in the apparatus, and the pressure is reduced to a value below the expected boiling point at that pressure.

-

The sample is heated and stirred.

-

The pressure is slowly increased, and the temperature is recorded along with the corresponding pressure at which boiling is observed.

-

The boiling point at standard atmospheric pressure (101.325 kPa) is determined by extrapolation of the vapor pressure-temperature curve.

Objective: To measure the dynamic viscosity of isostearyl palmitate at a specified temperature.

Apparatus:

-

Rotational viscometer with a suitable spindle.

-

Temperature-controlled water bath or sample chamber.

-

Beaker or sample container.

-

Calibrated thermometer.

Procedure:

-

The isostearyl palmitate sample is brought to the desired temperature (e.g., 25°C) in the temperature-controlled bath.

-

The appropriate spindle is selected and attached to the viscometer.

-

The spindle is immersed in the sample to the marked level.

-

The viscometer is operated at a specified rotational speed, and the torque reading is allowed to stabilize.

-

The viscosity in millipascal-seconds (mPa·s) is read directly from the instrument or calculated from the torque reading and the spindle's calibration factor.

Objective: To measure the refractive index of isostearyl palmitate.

Apparatus:

-

Abbe refractometer.

-

Constant temperature water bath.

-

Light source (e.g., sodium lamp).

-

Dropper.

-

Lens cleaning tissue and solvent (e.g., ethanol).

Procedure:

-

The prisms of the Abbe refractometer are cleaned and dried.

-

The temperature of the refractometer is stabilized to the desired temperature (e.g., 25°C) using the circulating water bath.

-

A few drops of the isostearyl palmitate sample are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

Chemical Properties

Quantitative Chemical Properties

| Property | Value |

| Acid Value | 3 max (mg KOH/g)[7] |

| Saponification Value | 110 ± 10 (mg KOH/g)[7] |

| Iodine Value | 2 max (g I₂/100g)[7] |

Synthesis of Isostearyl Palmitate

Isostearyl palmitate is synthesized through the esterification of isostearyl alcohol with palmitic acid. This reaction is typically catalyzed by an acid and driven by the removal of water.

Functional Role in Formulations

Isostearyl palmitate is primarily used as an emollient, skin-conditioning agent, and binding agent in cosmetic and pharmaceutical formulations.[6][12] Its branched-chain structure contributes to its low viscosity and excellent spreadability, providing a light, non-greasy feel on the skin.[2]

Conclusion

Isostearyl palmitate is a well-characterized emollient ester with a favorable combination of physical and chemical properties for applications in skin care, hair care, and color cosmetics. Its liquid nature, low viscosity, and desirable sensory profile make it a versatile ingredient for formulators. While some specific physical property data points like a precise melting point and viscosity are not consistently reported across public literature, the available information from technical data sheets and comparison with similar esters provides a strong basis for its application in research and product development. The standardized experimental protocols outlined in this guide can be employed to determine its properties with high precision for specific formulation needs.

References

- 1. Isostearyl Palmitate | C34H68O2 | CID 11443583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. GSRS [precision.fda.gov]

- 5. Isostearyl Palmitate | Cosmetic Ingredients Guide [ci.guide]

- 6. paulaschoice.fr [paulaschoice.fr]

- 7. ecotech1.com [ecotech1.com]

- 8. Stearyl Palmitate | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isostearyl palmitate, 72576-80-8 [thegoodscentscompany.com]

- 10. WO2012120002A2 - Isopropyl palmitate as a viscosity-regulating lipid in cosmetic or dermatological emulsion preparations - Google Patents [patents.google.com]

- 11. Isopropyl Palmitate | C19H38O2 | CID 8907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cosmileeurope.eu [cosmileeurope.eu]

Spectroscopic Profile of Isostearyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of isostearyl palmitate. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment |

| ~4.05 | t | 2H | -CH₂-O-C=O (from isostearyl alcohol) |

| ~2.28 | t | 2H | -C=O-CH₂- (from palmitic acid) |

| ~1.62 | m | 2H | -C=O-CH₂-CH₂- (from palmitic acid) |

| ~1.55 | m | 1H | -CH(CH₃)₂ (from isostearyl alcohol) |

| ~1.25 | br s | ~54H | -(CH₂)n- (overlapping signals from both chains) |

| ~0.88 | t | 3H | -CH₃ (terminal methyl from palmitic acid) |

| ~0.86 | d | 6H | -CH(CH₃)₂ (terminal methyls from isostearyl alcohol) |

t = triplet, m = multiplet, br s = broad singlet, d = doublet

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~173.3 | -C=O (ester carbonyl) |

| ~64.4 | -CH₂-O-C=O (from isostearyl alcohol) |

| ~34.4 | -C=O-CH₂- (from palmitic acid) |

| ~31.9 | -(CH₂)n- (terminal methylene (B1212753) before methyl, palmitate) |

| ~29.7 - ~29.1 | -(CH₂)n- (bulk methylene carbons) |

| ~28.5 | -CH(CH₃)₂ (methine carbon from isostearyl alcohol) |

| ~25.0 | -C=O-CH₂-CH₂- (from palmitic acid) |

| ~22.7 | -(CH₂)n- (terminal methylene before methyl, isostearyl) |

| ~22.6 | -CH(CH₃)₂ (methyl carbons from isostearyl alcohol) |

| ~14.1 | -CH₃ (terminal methyl from palmitic acid) |

IR (Infrared) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, ~2924, ~2853 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~1740 | Strong | C=O stretching of the ester functional group |

| ~1465 | Medium | C-H bending (scissoring) of CH₂ groups |

| ~1377 | Medium | C-H bending (umbrella mode) of CH₃ groups |

| ~1170 | Strong | C-O stretching of the ester linkage |

| ~722 | Weak | -(CH₂)n- rocking (for n ≥ 4) |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 508.5 | [M]⁺ (Molecular ion) - Expected to be of low abundance |

| 257.2 | [C₁₆H₃₃O]⁺ (Acylium ion from palmitic acid) |

| 256.2 | [C₁₆H₃₂O]⁺ (Fragment from McLafferty rearrangement of the palmitate moiety) |

| 255.2 | [C₁₈H₃₉]⁺ (Isostearyl carbocation) |

| Various | Series of smaller fragments differing by 14 Da (-CH₂-) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of isostearyl palmitate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of the liquid isostearyl palmitate directly onto the ATR crystal.

-

For transmission IR, place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty accessory (or clean salt plates) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the high-boiling ester.

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis and Detection:

-

Scan a mass range appropriate for the molecular weight of isostearyl palmitate (e.g., m/z 50-600).

-

Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

The resulting mass spectrum will show the molecular ion (if stable enough to be detected) and various fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as isostearyl palmitate.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes. Experimental verification is necessary for definitive structural elucidation and characterization.

An In-depth Technical Guide to the Solubility of Isostearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isostearyl palmitate, a widely used emollient ester in the pharmaceutical and cosmetic industries. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing bioavailability. This document presents available solubility data, detailed experimental protocols for its determination, and logical workflows to guide formulation efforts.

Isostearyl palmitate is the ester of isostearyl alcohol and palmitic acid.[1][2] Its branched-chain structure and long hydrocarbon tail contribute to its unique physical and chemical properties, primarily its behavior as a non-polar substance. This inherent hydrophobicity governs its solubility in various solvents.

Data Presentation: Solubility of Isostearyl Palmitate

Precise quantitative solubility data for isostearyl palmitate in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative statements from technical data sheets and the fundamental principle of "like dissolves like," a comprehensive solubility profile can be constructed. The following table summarizes the known and predicted solubility of isostearyl palmitate.

| Solvent Classification | Solvent | Solubility | Rationale & Remarks |

| Polar Protic | Water | Insoluble (Calculated: 3.471 x 10⁻¹¹ mg/L at 25°C)[3] | The long, non-polar hydrocarbon chain of isostearyl palmitate prevents it from forming favorable interactions with the highly polar water molecules.[4] |

| Ethanol (B145695) | Insoluble | While less polar than water, ethanol is still too polar to effectively solvate the large, non-polar isostearyl palmitate molecule. | |

| Propylene (B89431) Glycol | Insoluble | Similar to ethanol, propylene glycol is a polar solvent incapable of dissolving isostearyl palmitate. | |

| Non-Polar Aprotic | Mineral Oil | Soluble | As a non-polar hydrocarbon, mineral oil readily dissolves the non-polar isostearyl palmitate. |

| Silicone Oils (e.g., Dimethicone) | Soluble / Miscible | Isostearyl palmitate is often used as a co-solubilizer for silicones, indicating good miscibility.[3][5] | |

| Natural Oils (e.g., Vegetable Oils) | Soluble | The triglyceride structure of natural oils is non-polar, making them excellent solvents for isostearyl palmitate. | |

| Other Esters (e.g., Isopropyl Myristate) | Soluble / Miscible | Esters with similar non-polar characteristics are expected to be miscible with isostearyl palmitate. | |

| Waxes | Cosmetic Waxes (e.g., Beeswax, Carnauba Wax) | Soluble (when molten) / Co-solubilizer | Isostearyl palmitate can act as a co-solubilizer for waxes, particularly in the molten state.[3][5] |

Experimental Protocols: Determination of Isostearyl Palmitate Solubility

For applications requiring precise solubility values, the following experimental protocol, based on the well-established shake-flask method, provides a reliable means of obtaining this data.[6][7][8]

Objective: To determine the equilibrium solubility of isostearyl palmitate in a specific solvent at a controlled temperature.

Materials:

-

Isostearyl Palmitate (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)[9][10]

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of isostearyl palmitate to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a defined period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved particles, centrifuge the vial at a controlled temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microcrystals.

-

-

Quantification of Dissolved Isostearyl Palmitate:

-

Prepare a series of standard solutions of isostearyl palmitate of known concentrations in the same solvent.

-

Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method.[9][10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

-

Determine the concentration of isostearyl palmitate in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or % w/w.

-

Mandatory Visualization

Caption: Predicted solubility of isostearyl palmitate based on solvent polarity.

Caption: Experimental workflow for determining the solubility of isostearyl palmitate.

References

- 1. ewg.org [ewg.org]

- 2. paulaschoice.fr [paulaschoice.fr]

- 3. isostearyl palmitate, 72576-80-8 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

Isostearyl Palmitate: A Technical Guide to its Role in Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl palmitate is a widely utilized emollient in the cosmetic and pharmaceutical industries, valued for its sensory benefits and formulation-stabilizing properties.[1] This technical guide delves into the current understanding of isostearyl palmitate's role in improving skin barrier function. While direct quantitative clinical data on isostearyl palmitate is limited in publicly available literature, this document synthesizes existing knowledge on its chemical properties, the function of similar molecules, and the established methodologies for evaluating skin barrier enhancement.

Isostearyl palmitate is the ester of isostearyl alcohol and palmitic acid.[2][3] Its branched-chain structure contributes to its liquid nature at room temperature and its desirable light, non-greasy feel upon application.[4] The primary functions attributed to isostearyl palmitate in skincare formulations are as a skin-conditioning agent, emollient, and binding agent.[3][5] It is considered safe for use in cosmetic products and is well-tolerated by most skin types.[6]

Putative Mechanisms of Action on the Skin Barrier

The primary mechanism by which emollients like isostearyl palmitate are thought to improve skin barrier function is through their influence on the stratum corneum, the outermost layer of the epidermis. This layer is often described as a "brick and mortar" structure, with corneocytes (the "bricks") embedded in a lipid-rich matrix (the "mortar"). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is crucial for maintaining the skin's permeability barrier and preventing transepidermal water loss (TEWL).[7][8]

Based on its chemical structure as a long-chain branched ester, isostearyl palmitate is hypothesized to improve skin barrier function through the following mechanisms:

-

Occlusion: By forming a thin, hydrophobic film on the skin's surface, isostearyl palmitate can help to reduce the evaporation of water from the stratum corneum, thereby increasing skin hydration.[9][10]

-

Integration into the Lipid Matrix: The lipid-soluble nature of isostearyl palmitate may allow it to penetrate the superficial layers of the stratum corneum and integrate into the intercellular lipid matrix. This could potentially influence the organization and fluidity of the lipid lamellae, although this has not been definitively proven for isostearyl palmitate itself.

-

Enhancement of Lipid Organization: Studies on the structurally similar molecule, isostearyl isostearate, have suggested that it can promote a more ordered, orthorhombic packing of the stratum corneum lipids.[11][12] This type of lipid organization is associated with a more robust and efficient skin barrier. It is plausible that isostearyl palmitate could exert a similar effect due to its branched-chain structure.

Experimental Protocols for Assessing Skin Barrier Function

To rigorously evaluate the impact of isostearyl palmitate on skin barrier function, a combination of in-vivo and in-vitro methods would be employed. The following are detailed methodologies for key experiments.

In-Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol outlines a standard clinical trial design to assess the effect of a formulation containing isostearyl palmitate on skin hydration and barrier integrity.

Table 1: Experimental Protocol for In-Vivo Assessment of Skin Hydration and TEWL

| Parameter | Methodology |

| Study Design | Randomized, double-blind, placebo-controlled study. |

| Participants | A cohort of healthy volunteers with self-perceived dry skin. Exclusion criteria would include active skin diseases, allergies to cosmetic ingredients, and recent use of topical steroids. |

| Test Formulations | 1. Formulation containing a defined concentration of isostearyl palmitate (e.g., 5% w/w).2. Placebo formulation (vehicle without isostearyl palmitate). |

| Application Protocol | Participants apply a standardized amount of the assigned formulation to a designated area on the volar forearm twice daily for a period of 4 weeks. A contralateral untreated site serves as a control. |

| Measurement of Skin Hydration | Skin surface hydration is measured using a Corneometer® at baseline, and at weeks 1, 2, and 4. The Corneometer® measures the electrical capacitance of the skin, which is proportional to its water content. |

| Measurement of TEWL | Transepidermal water loss is measured using a Tewameter® at baseline, and at weeks 1, 2, and 4. The Tewameter® measures the rate of water vapor evaporation from the skin surface, providing an indication of barrier integrity. |

| Data Analysis | Statistical analysis (e.g., ANOVA, t-tests) is performed to compare changes in skin hydration and TEWL between the isostearyl palmitate-treated group, the placebo group, and the untreated control group. |

In-Vitro Assessment of Ceramide Synthesis in Human Keratinocytes

This protocol describes an in-vitro experiment to investigate whether isostearyl palmitate can influence the production of ceramides, key lipids for skin barrier function.

Table 2: Experimental Protocol for In-Vitro Assessment of Ceramide Synthesis

| Parameter | Methodology |

| Cell Culture | Normal human epidermal keratinocytes (NHEKs) are cultured in appropriate growth medium until they reach approximately 80% confluency. |

| Treatment | Keratinocytes are treated with varying concentrations of isostearyl palmitate (solubilized in a suitable vehicle) for a specified period (e.g., 24-48 hours). A vehicle-only control group is also included. |

| Lipid Extraction | After treatment, cellular lipids are extracted from the keratinocytes using a solvent system such as chloroform:methanol. |

| Ceramide Analysis | The extracted lipids are separated and quantified using high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the total ceramide content and the profile of different ceramide species. |

| Gene Expression Analysis | RNA is extracted from the treated and control cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in ceramide synthesis, such as serine palmitoyltransferase (SPT), ceramide synthase (CerS), and sphingomyelinase (SMase). |

| Data Analysis | Statistical analysis is used to compare ceramide levels and gene expression between the isostearyl palmitate-treated groups and the control group. |

Data Presentation

Table 3: Hypothetical Quantitative Data on the Efficacy of Isostearyl Palmitate

| Parameter | Isostearyl Palmitate (5%) | Placebo | Untreated Control | p-value |

| Change in Skin Hydration (Corneometer units) after 4 weeks | +15.2 | +5.1 | +1.3 | <0.05 |

| Change in TEWL (g/m²/h) after 4 weeks | -3.8 | -0.9 | -0.2 | <0.05 |

| Change in Total Ceramide Content (in-vitro, % of control) | +25.7% | - | - | <0.05 |

Visualizations

The following diagrams illustrate the theoretical signaling pathways and experimental workflows related to the assessment of isostearyl palmitate's effect on skin barrier function.

Experimental workflow for in-vivo skin barrier assessment.

Putative mechanism of isostearyl palmitate on skin barrier.

References

- 1. paulaschoice.fr [paulaschoice.fr]

- 2. ewg.org [ewg.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. nbinno.com [nbinno.com]

- 5. skinsort.com [skinsort.com]

- 6. beautydecoded.com [beautydecoded.com]

- 7. ernolaszlo.com [ernolaszlo.com]

- 8. karger.com [karger.com]

- 9. 3vsigmausa.com [3vsigmausa.com]

- 10. thebeautycrop.com [thebeautycrop.com]

- 11. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Isostearyl Palmitate: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Isostearyl palmitate is an emollient ester widely utilized in cosmetic and personal care formulations for its ability to impart a smooth, non-greasy feel to the skin.[1][2] Formed through the esterification of isostearyl alcohol and palmitic acid, this ingredient functions as a skin-conditioning agent, emollient, and binder.[1][3] This guide provides an in-depth review of the available safety and toxicological data for isostearyl palmitate, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key assessment workflows.

Toxicological Profile Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of various alkyl esters, including isostearyl palmitate, and has concluded them to be safe for use in cosmetics when formulated to be non-irritating.[4] The available data indicate a low potential for toxicity, irritation, and sensitization.

Quantitative Toxicology Data

The following tables summarize the key quantitative data available for isostearyl palmitate and structurally related alkyl esters.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route | Endpoint | Result | Reference |

| Cetyl Palmitate | Rat | Oral | LD50 | > 14.4 g/kg | [5] |

| Octyl Palmitate | Rat | Oral | LD50 | > 64.0 g/kg | [5] |

| Isopropyl Palmitate | Rat | Oral | LD50 | > 64.0 g/kg | [5] |

| Palmitates (Octyl, Cetyl, Isopropyl) | Rabbit | Dermal | Acute Toxicity | No evidence of toxicity | [5] |

Table 2: Skin Irritation Data

| Test Substance | Species | Concentration | Result | Reference |

| Isopropyl Palmitate | Rabbit | Undiluted | Non-irritating | [5][6] |

| Octyl Palmitate | Rabbit | Undiluted | Non-irritating | [5] |

| Cetyl Palmitate | Rabbit | Undiluted | Non-irritating | [5] |

| Isopropyl Isostearate | Rabbit | Undiluted | Adverse skin reactions noted | [6] |

| Formulation with 2.7% Cetyl Palmitate | Human | 2.7% | Minimally irritating | [5] |

| Formulation with 40-50% Octyl Palmitate | Human | 40-50% | Mild irritation | [5] |

| Formulation with 45.6% Isopropyl Palmitate | Human | 45.6% | No signs of irritation | [5] |

Table 3: Ocular Irritation Data

| Test Substance | Species | Concentration | Result | Reference |

| Palmitates (Octyl, Cetyl, Isopropyl) | Rabbit | Undiluted | No to very slight irritation | [5] |

| Isopropyl Laurate | Rabbit | 10% in corn oil | Not irritating | [7] |

| Isopropyl Linoleate | Rabbit | Undiluted & 10% aq. | Slightly irritating | [7] |

Table 4: Dermal Sensitization Data

| Test Substance | Species | Test Type | Result | Reference |

| Palmitates (Octyl, Cetyl, Isopropyl) | Rabbit | Skin tests | Non-sensitizing | [5] |

| Formulation with 2.7% Cetyl Palmitate | Human | Patch Test | No signs of sensitization | [5] |

| Formulation with 45.6% Isopropyl Palmitate | Human | Patch Test | No signs of sensitization | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of standard protocols relevant to the assessment of cosmetic ingredients like isostearyl palmitate.

Dermal Irritation & Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin irritation and sensitization potential of a substance in humans.

-

Objective: To determine if a test material induces contact sensitization and to assess its irritation potential under exaggerated exposure conditions.[8]

-

Subjects: Typically involves a panel of at least 100 healthy volunteers.[9] A sample size of 200 is often used to conform to industry and regulatory standards.[8]

-

Methodology:

-

Induction Phase: A patch containing the test substance is applied to the same site on the skin (e.g., the upper back) for at least 9 applications over a 3-week period.[9] Patches are typically occlusive or semi-occlusive.

-

Rest Period: A 10- to 14-day period with no patch application follows the induction phase.

-

Challenge Phase: A new patch with the test substance is applied to a naive skin site.

-

Re-Challenge (if necessary): If reactions are observed in the challenge phase, a re-challenge may be performed to confirm the results.[8]

-

-

Evaluation: Skin reactions are scored at specified intervals using a standardized grading scale (e.g., 0 for no reaction to 4 for severe erythema, edema, and blistering). The investigator provides an opinion on whether reactions are indicative of contact sensitization.[8]

Ocular Irritation: Draize Rabbit Eye Test

This historical method evaluates the potential of a substance to cause eye irritation or damage.

-

Objective: To assess the ocular irritation potential of a test substance.

-

Subjects: Albino rabbits (typically a minimum of six) are used.[10]

-

Methodology:

-

Application: A defined volume (e.g., 0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.[10]

-

Observation: The eyes are not washed, allowing natural tearing to remove the substance.[10]

-

Scoring: The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[10]

-

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.

-

Objective: To detect a chemical's ability to induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.

-

Principle: The test uses bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology:

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

Incubation: The bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.

-

Evaluation: After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

-

Visualizations: Workflows and Logic Diagrams

Safety Assessment Logic for a Cosmetic Ingredient

Caption: Logical flow of a cosmetic ingredient safety assessment.

Experimental Workflow for Human Repeat Insult Patch Test (HRIPT)

This diagram outlines the sequential phases of the HRIPT, a key study for determining the dermal sensitization potential of a substance.

Caption: Workflow diagram for the Human Repeat Insult Patch Test (HRIPT).

Workflow for an In Vitro Ames Test

This diagram details the primary steps involved in conducting a bacterial reverse mutation assay (Ames test) to screen for genotoxic potential.

Caption: Standard experimental workflow for the Ames test.

References

- 1. specialchem.com [specialchem.com]

- 2. beautydecoded.com [beautydecoded.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cir-safety.org [cir-safety.org]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. Eye and skin irritation tests on the rabbit of several fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. fda.gov [fda.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: Isostearyl Palmitate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl palmitate is the ester of isostearyl alcohol and palmitic acid, functioning as a versatile emollient, texture enhancer, and solvent in topical formulations.[1][2][3] Its non-greasy, silky feel and safety profile make it a valuable excipient in both cosmetic and pharmaceutical preparations.[2][3] These application notes provide a comprehensive overview of the role of isostearyl palmitate in topical drug delivery systems, with a focus on its potential as a penetration enhancer. Detailed experimental protocols are provided to guide the evaluation of its effects on drug permeation and formulation characteristics.

Physicochemical Properties and Functions

Isostearyl palmitate is a clear, colorless to pale yellow, and practically odorless liquid.[3][4] Its primary functions in topical drug delivery systems include:

-

Emollient: It forms a lightweight, non-occlusive lipid barrier on the skin's surface, which helps to reduce water loss, soften the stratum corneum, and improve skin suppleness and elasticity.[1][3]

-

Solvent: Isostearyl palmitate is an effective solvent for many lipophilic active pharmaceutical ingredients (APIs), facilitating their uniform incorporation into topical formulations.[3]

-

Texture Enhancer: It imparts a smooth, silky, and non-greasy feel to creams and lotions, which can improve patient compliance.[2][3]

-

Potential Penetration Enhancer: By temporarily and reversibly disrupting the highly ordered lipid structure of the stratum corneum, isostearyl palmitate can potentially increase the diffusion of certain drugs into the deeper layers of the skin.[4][5]

Data Presentation: Physicochemical and Safety Profile

The following tables summarize key data for isostearyl palmitate and its safety profile.

Table 1: Physicochemical Properties of Isostearyl Palmitate

| Property | Value | Reference |

| INCI Name | Isostearyl Palmitate | [3] |

| CAS Number | 72576-80-8 | [3] |

| Molecular Formula | C₃₄H₆₈O₂ | [3] |

| Appearance | Clear, pale yellow, oily liquid | [3] |

| Solubility | Insoluble in water; Soluble in oil | [1] |

| Viscosity | Low to moderate | [1] |

Table 2: Safety Profile of Isostearyl Palmitate

| Parameter | Finding | Reference |

| Skin Irritation | Generally non-irritating | [1] |

| Sensitization | Generally non-sensitizing | [1] |

| Comedogenicity | Non-comedogenic | [1] |

| General Safety | Considered safe for use in cosmetics | [1][2] |

Mechanism of Action: Skin Permeation Enhancement

While specific signaling pathways for isostearyl palmitate are not extensively documented, the generally accepted mechanism for lipid-based penetration enhancers involves the disruption of the stratum corneum's intercellular lipid matrix. This process increases the fluidity of the lipid bilayers, creating a more permeable barrier for the diffusion of APIs.

Caption: Mechanism of Isostearyl Palmitate as a Penetration Enhancer.

Experimental Protocols

Protocol 1: Preparation of a Topical Cream with Isostearyl Palmitate

This protocol describes the formulation of a basic oil-in-water cream to evaluate the effects of isostearyl palmitate.

Materials:

-

Oil Phase:

-

Isostearyl Palmitate: 5-20%

-

Glycerol (B35011) Monostearate (Emulsifier/Thickener): 5-15%

-

Cetyl Alcohol (Thickener): 2-5%

-

-

Aqueous Phase:

-

Purified Water: q.s. to 100%

-

Glycerin (Humectant): 3-10%

-

Preservative (e.g., Phenoxyethanol): 0.5-1%

-

-

Active Pharmaceutical Ingredient (API): As required

Procedure:

-

Prepare the Oil Phase: In a suitable vessel, combine isostearyl palmitate, glycerol monostearate, and cetyl alcohol. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

-

Prepare the Aqueous Phase: In a separate vessel, combine purified water and glycerin. Heat to 70-75°C with stirring.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.

-

Cooling: Reduce the mixing speed and allow the emulsion to cool.

-

Addition of API and Preservative: When the temperature of the emulsion is below 40°C, add the preservative. If the API is heat-sensitive, it should also be added at this stage. The API can be pre-dissolved in a small amount of a suitable solvent if necessary.

-

Final Mixing: Continue gentle stirring until the cream is uniform and has reached room temperature.[4]

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to quantify the permeation of an API from a topical formulation containing isostearyl palmitate.

Apparatus and Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor medium (e.g., phosphate-buffered saline, PBS, with a solubility enhancer for lipophilic drugs)

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and collection vials

-

Analytical instrument (e.g., HPLC)

Procedure:

-

Skin Preparation: Thaw the excised skin and remove any subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells.

-

Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles trapped beneath the skin.[2][6]

-

Equilibration: Place the assembled cells in a water bath maintained at 32 ± 1°C and allow them to equilibrate for 30 minutes.[4]

-

Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation evenly onto the surface of the membrane in the donor compartment.[4]

-

Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[4][6]

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).[7]

-

Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Caption: Experimental Workflow for In Vitro Skin Permeation Study.

Conclusion

Isostearyl palmitate is a multifunctional excipient with a favorable safety and sensory profile for topical drug delivery systems. Its primary roles as an emollient, solvent, and texture enhancer are well-established. While it shows promise as a penetration enhancer, further quantitative studies are needed to fully characterize its efficacy with a range of APIs. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the impact of isostearyl palmitate on drug delivery and formulation performance.

References

- 1. benchchem.com [benchchem.com]

- 2. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 3. specialchem.com [specialchem.com]

- 4. benchchem.com [benchchem.com]

- 5. crodapharma.com [crodapharma.com]

- 6. alterlab.co.id [alterlab.co.id]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Application Notes and Protocols for Formulating Solid Lipid Nanoparticles with Isostearyl Palmitate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as controlled release, improved bioavailability of poorly soluble drugs, and the use of biocompatible and biodegradable lipids.[1] Isostearyl palmitate, an ester of isostearyl alcohol and palmitic acid, is a non-comedogenic emollient with a favorable safety profile, making it a suitable candidate for the lipid matrix in SLN formulations.[2][3] Its branched-chain structure may offer unique properties in terms of drug loading and release kinetics compared to straight-chain lipids.

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of Solid Lipid Nanoparticles (SLNs) using Isostearyl Palmitate as the primary solid lipid. The protocols outlined below are based on established methods for SLN preparation and can be adapted for the encapsulation of various lipophilic active pharmaceutical ingredients (APIs).

Data Presentation

The following tables summarize the typical formulation parameters and expected characterization results for Isostearyl Palmitate SLNs. These values are based on general knowledge of SLN formulations and may require optimization for specific drug candidates.

Table 1: Formulation Parameters for Isostearyl Palmitate SLNs

| Parameter | Concentration Range (% w/v) | Purpose |

| Isostearyl Palmitate | 1 - 10 | Solid lipid matrix |

| Surfactant (e.g., Polysorbate 80, Poloxamer 188) | 0.5 - 5 | Emulsifier to stabilize the nanoparticles |

| Co-surfactant (e.g., Soy Lecithin) | 0.1 - 2 | To enhance stability and drug loading |

| Lipophilic Drug | 0.1 - 2 | Active Pharmaceutical Ingredient |

| Aqueous Phase (e.g., Purified Water) | q.s. to 100 | Dispersion medium |

Table 2: Typical Physicochemical Characterization of Isostearyl Palmitate SLNs

| Parameter | Typical Value/Range | Method of Analysis |

| Particle Size (Z-average) | 100 - 400 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -15 to -40 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency (EE) | > 70% | Ultracentrifugation followed by HPLC/UV-Vis |

| Drug Loading (DL) | 1 - 10% | Ultracentrifugation followed by HPLC/UV-Vis |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of Isostearyl Palmitate SLNs.

Protocol 1: Preparation of Isostearyl Palmitate SLNs by High-Shear Homogenization and Ultrasonication

This method is a widely used technique for the production of SLNs and relies on mechanical force to reduce particle size.[4][5]

Materials:

-

Isostearyl Palmitate

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant (e.g., Soy Lecithin)

-

Lipophilic drug

-

Purified water

-

High-shear homogenizer (e.g., IKA Ultra-Turrax)

-

Probe sonicator

Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the Isostearyl Palmitate and the lipophilic drug.

-

Heat the Isostearyl Palmitate to 5-10°C above its melting point (approximately 55-60°C) in a beaker with constant stirring until it is completely melted.

-

Add the drug to the molten lipid and stir until a clear, homogenous solution is obtained.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the surfactant and co-surfactant and dissolve them in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.

-

Homogenize the mixture using a high-shear homogenizer at 10,000 - 20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

-

-

Sonication:

-

Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator.

-

Sonicate for 5-15 minutes at a specific power output. The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 30 seconds off) to avoid excessive heating.

-

-

Cooling and Solidification:

-

Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

-

-

Storage:

-

Store the SLN dispersion at 4°C for further characterization.

-

Protocol 2: Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry are standard techniques for determining the size distribution and surface charge of nanoparticles.[6]

Materials:

-

Isostearyl Palmitate SLN dispersion

-

Purified water

-

Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)

Procedure:

-

Sample Preparation:

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 1:100 to 1:1000).

-

-

Particle Size Measurement (DLS):

-

Equilibrate the instrument to 25°C.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size (Z-average) and polydispersity index (PDI). Perform the measurement in triplicate.

-

-

Zeta Potential Measurement:

-

Transfer the diluted sample to a disposable folded capillary cell.

-

Measure the zeta potential. Perform the measurement in triplicate.

-

Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol describes the indirect method for determining the amount of drug encapsulated within the SLNs.[7]

Materials:

-

Isostearyl Palmitate SLN dispersion

-

Ultracentrifuge or centrifugal filter units (e.g., Amicon® Ultra)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Solvent to dissolve the drug and lipid (e.g., methanol, chloroform)

Procedure:

-

Separation of Free Drug:

-

Take a known volume of the SLN dispersion and place it in an ultracentrifuge tube or a centrifugal filter unit.

-

Centrifuge at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the SLNs.

-

Carefully collect the supernatant, which contains the unencapsulated (free) drug.

-

-

Quantification of Free Drug:

-

Analyze the concentration of the free drug in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Quantification of Total Drug:

-

Take the same known volume of the original SLN dispersion.

-

Add a suitable solvent to disrupt the nanoparticles and release the encapsulated drug.

-

Analyze the total drug concentration in this solution.

-

-

Calculation:

-

Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

Drug Loading (DL%) = [(Total Drug - Free Drug) / Weight of Lipid and Drug] x 100

-

Protocol 4: In Vitro Drug Release Study

The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from nanoparticles.[8]

Materials:

-

Isostearyl Palmitate SLN dispersion

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Phosphate buffered saline (PBS, pH 7.4) or other suitable release medium

-

Magnetic stirrer with a heating plate

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Dialysis Bag:

-

Cut a piece of the dialysis membrane and soak it in the release medium for at least 30 minutes to remove any preservatives.

-

-

Sample Loading:

-

Pipette a known volume of the SLN dispersion into the dialysis bag and securely close both ends.

-

-

Release Study:

-

Place the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL).

-

Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

-

Analysis:

-

Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time.

-

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow

Caption: Workflow for the preparation and characterization of Isostearyl Palmitate SLNs.

Potential Cellular Uptake and Intracellular Drug Action

The following diagram illustrates a generalized pathway for the cellular uptake of drug-loaded SLNs by a cancer cell and the subsequent intracellular action of the encapsulated drug. This is a representative model, and the specific pathway will depend on the encapsulated drug and the cell type.

Caption: Cellular uptake and mechanism of action of drug-loaded SLNs.

References

- 1. ijpsr.com [ijpsr.com]

- 2. specialchem.com [specialchem.com]

- 3. ewg.org [ewg.org]

- 4. jddtonline.info [jddtonline.info]

- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles | MDPI [mdpi.com]

Application Note: Analytical Methods for the Quantification of Isostearyl Palmitate in Emulsions

Introduction

Isostearyl palmitate is a versatile emollient ester widely used in cosmetic and pharmaceutical emulsions for its ability to impart a silky, non-greasy feel and improve skin barrier function.[1][2] It is formed from the condensation of isostearyl alcohol and palmitic acid.[2][3] Accurate and robust analytical methods are crucial for the quantification of Isostearyl Palmitate in finished products for quality control, formulation development, and stability testing.[3][4][5] This document provides detailed protocols for three common analytical techniques used to quantify Isostearyl Palmitate in emulsion-based formulations: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Protocol 1: General Sample Preparation - Lipid Phase Extraction

The first step in analyzing Isostearyl Palmitate in an emulsion is to separate the lipid components from the aqueous phase.

Methodology

-

Sample Weighing : Accurately weigh a representative portion of the emulsion (e.g., 1-2 grams) into a centrifuge tube.

-

Solvent Extraction : Add a suitable solvent system to break the emulsion and extract the lipid phase. A common choice is a chloroform (B151607):methanol (B129727) mixture (e.g., 2:1 v/v).[6] Add 10 mL of the solvent mixture to the sample.

-

Vortexing/Sonication : Vortex the mixture vigorously for 2-3 minutes or sonicate for 10 minutes to ensure thorough mixing and extraction.

-

Phase Separation : Centrifuge the mixture (e.g., at 3000 RPM for 15 minutes) to achieve a clear separation of the organic and aqueous layers.[7]

-

Collection : Carefully collect the lower organic layer (chloroform) containing the lipid-soluble components, including Isostearyl Palmitate, using a glass pipette.

-

Solvent Evaporation : Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried lipid residue in a specific volume of a suitable solvent for the chosen analytical method (e.g., hexane (B92381) for GC-MS, isopropanol (B130326) or mobile phase for HPLC, deuterated chloroform for NMR).

Caption: General workflow for extracting the lipid phase from an emulsion.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the high molecular weight and low volatility of Isostearyl Palmitate, direct GC-MS analysis is challenging.[3] The standard approach is an indirect analysis involving the hydrolysis of the ester bond, followed by derivatization and quantification of a constituent part, typically the palmitic acid.[3][6]

Experimental Protocol

-

Sample Preparation : Perform the lipid phase extraction as described in Protocol 1.

-

Alkaline Hydrolysis : a. To the dried lipid extract, add 2 mL of 0.5 M methanolic potassium hydroxide.[3] b. Add a known amount of an internal standard (e.g., heptadecanoic acid) for accurate quantification.[3] c. Seal the container and heat at 80°C for 1 hour to hydrolyze the ester.[3] d. Cool the solution to room temperature.[3]

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) : a. To the cooled solution, add 2 mL of 14% boron trifluoride (BF3) in methanol.[3][6] b. Seal and heat again at 80°C for 30 minutes to convert the palmitic acid to its more volatile methyl ester (palmitate methyl ester). c. Cool and add a nonpolar solvent like hexane for extraction of the FAMEs.

-

GC-MS Analysis : a. Inject the hexane layer containing the FAMEs into the GC-MS system. b. Illustrative GC-MS Conditions :

- Column : HP-5MS or similar capillary column suitable for FAME analysis.[6]

- Injector Temperature : 280°C.[6]

- Oven Program : Use a temperature gradient suitable for separating FAMEs (e.g., start at 100°C, ramp to 250°C).[6]

- Mass Spectrometer : Operate in electron impact (EI) mode and acquire data in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.[6]

-

Quantification : Create a calibration curve using standards of palmitic acid methyl ester. Quantify the amount of palmitate methyl ester in the sample by comparing its peak area to that of the internal standard and the calibration curve. The amount of Isostearyl Palmitate is then calculated stoichiometrically.

Caption: Workflow for the indirect GC-MS analysis of Isostearyl Palmitate.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the direct analysis of the intact Isostearyl Palmitate ester, avoiding the need for hydrolysis and derivatization.[3] A reversed-phase method with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often employed, as the analyte lacks a strong UV chromophore.[3][5]

Experimental Protocol

-

Sample Preparation : a. Perform the lipid phase extraction as described in Protocol 1. Reconstitute the residue in a suitable solvent like isopropanol or the mobile phase.[3]

-

Standard Preparation : a. Accurately weigh ~10 mg of Isostearyl Palmitate reference standard and dissolve it in 10 mL of isopropanol to create a 1 mg/mL stock solution.[3] b. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.[3]

-

HPLC Analysis : a. Inject the prepared sample and standard solutions into the HPLC system. b. Illustrative HPLC Conditions :

- Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6]

- Mobile Phase : A gradient of methanol and chloroform or isocratic elution with a mixture of acetonitrile (B52724) and water can be used.[5][6]

- Flow Rate : 1.0 mL/min.[6]

- Column Temperature : 30°C.[5]

- Detector : ELSD or CAD.[3][5]

-

Quantification : Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Calculate the concentration of Isostearyl Palmitate in the sample based on its peak area.[6]

Caption: Workflow for the direct HPLC analysis of Isostearyl Palmitate.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for direct quantification without the need for an identical reference standard for calibration.[8] Quantification is based on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[9][10]

Experimental Protocol

-

Sample Preparation : a. Perform the lipid phase extraction as described in Protocol 1. b. Accurately weigh a known amount of the dried lipid extract (e.g., 10-20 mg) into an NMR tube.[3] c. Add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal in a clear region of the spectrum. d. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent, such as deuterated chloroform (CDCl₃).[3]

-

NMR Analysis : a. Acquire the ¹H NMR spectrum. It is critical to ensure a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, which is essential for accurate integration. b. Process the spectrum, including phasing and baseline correction.

-

Quantification : a. Integrate a well-resolved signal corresponding to the Isostearyl Palmitate molecule (e.g., protons on the ester group). b. Integrate a signal from the internal standard of known concentration. c. Calculate the concentration of Isostearyl Palmitate using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

Where:

-

C = Concentration/Purity of the analyte

-

I = Integral value of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard

-

Comparative Analysis of Quantitative Performance

The choice of analytical technique depends on factors such as available instrumentation, required sensitivity, sample matrix, and whether structural confirmation is needed.

Table 1: Summary of Quantitative Performance

| Parameter | GC-MS (Indirect) | HPLC-ELSD/CAD (Direct) | qNMR (Direct) |

|---|---|---|---|

| Principle | Separation by volatility, quantification of derivative | Separation by polarity, quantification of intact analyte | Molar quantification by nuclear spin resonance |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |

| Precision (%RSD) | < 10% | < 5% | < 2% |

| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |

| LOD/LOQ | Low (ng/mL range) | Low to moderate (µg/mL range) | Moderate (mg/mL range) |

| Sample Prep | Complex (Hydrolysis & Derivatization) | Moderate (Extraction & Dilution) | Simple (Extraction & Dissolving)[10] |

| Selectivity | High (Mass-based) | Moderate to High | High (Chemical shift-based) |

Note: Values are typical and can vary based on instrumentation and method optimization.[5]

Caption: Logical relationships for selecting an analytical technique.

The quantification of Isostearyl Palmitate in emulsions can be reliably achieved using GC-MS, HPLC, or qNMR. HPLC offers a robust method for direct quantification with relatively simple sample preparation.[3] GC-MS provides high sensitivity and selectivity but requires a more involved sample preparation process involving chemical derivatization.[3][4] qNMR stands out as a primary method offering high precision and direct measurement without the need for a specific reference standard, making it ideal for certifying materials or when high accuracy is paramount.[5] The selection of the most appropriate method should be based on the specific requirements of the analysis, including sensitivity, accuracy, and available resources.

References

- 1. specialchem.com [specialchem.com]

- 2. paulaschoice.fr [paulaschoice.fr]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.sciepub.com [pubs.sciepub.com]

- 10. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Isostearyl Palmitate using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl palmitate is a widely used emollient and thickening agent in cosmetic and pharmaceutical formulations. Its chemical structure, an ester of isostearyl alcohol (a branched-chain C18 alcohol) and palmitic acid (a saturated C16 fatty acid), imparts desirable sensory properties and functional characteristics to a variety of products. Accurate and robust analytical methods are essential for the quality control of raw materials and finished products, as well as for formulation development and stability studies.

This document provides detailed application notes and experimental protocols for the analysis of isostearyl palmitate using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis of Isostearyl Palmitate

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like isostearyl palmitate. When coupled with detectors such as a UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), HPLC can provide both qualitative and quantitative information.

Experimental Protocol: HPLC-ELSD

This protocol describes a reversed-phase HPLC method with ELSD detection for the quantification of isostearyl palmitate. ELSD is a universal detector that is well-suited for non-chromophoric compounds like isostearyl palmitate.

1. Sample Preparation

-

Standard Preparation:

-

Prepare a stock solution of isostearyl palmitate reference standard at a concentration of 1 mg/mL in isopropanol (B130326).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 10 to 500 µg/mL.

-

-

Sample Preparation (from a Cream or Lotion Matrix):

-

Accurately weigh an amount of the cosmetic product equivalent to approximately 10 mg of isostearyl palmitate into a 50 mL beaker.

-

Add 20 mL of isopropanol and gently warm the mixture in a water bath at 60°C while stirring to dissolve the lipid components.

-

Allow the solution to cool to room temperature. Some matrix components may precipitate.

-

Quantitatively transfer the solution to a 25 mL volumetric flask and bring it to volume with isopropanol.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

2. HPLC-ELSD Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Methanol:Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| ELSD Detector | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate: 1.5 L/min |

3. Data Presentation: Quantitative Data (Estimated)

Due to the lack of specific literature values for isostearyl palmitate, the following quantitative data is estimated based on the analysis of similar long-chain esters like stearyl palmitate and other palmitate esters.[1]

| Parameter | Estimated Value |

| Retention Time (RT) | 8 - 12 min (dependent on the specific C18 column and exact mobile phase composition) |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.5 - 5 µg/mL |

| Limit of Quantification (LOQ) | 2 - 15 µg/mL |

| Recovery | 95 - 105% |

Experimental Workflow: HPLC Analysis

Figure 1. HPLC-ELSD workflow for Isostearyl Palmitate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Isostearyl Palmitate

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight and low volatility of isostearyl palmitate, two main approaches can be employed: direct analysis of the intact molecule using a high-temperature GC setup, or indirect analysis by hydrolysis and derivatization of the constituent fatty acid and alcohol.

Experimental Protocol 1: Direct GC-MS Analysis (High Temperature)

This method is suitable for the direct analysis of the intact isostearyl palmitate molecule.

1. Sample Preparation

-

Standard Preparation:

-

Prepare a stock solution of isostearyl palmitate at 1 mg/mL in hexane (B92381) or toluene.

-

Create a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

-

-

Sample Preparation (from a Cream or Lotion Matrix):

-

Accurately weigh an amount of the cosmetic product equivalent to approximately 5 mg of isostearyl palmitate into a centrifuge tube.

-

Add 10 mL of hexane and vortex vigorously for 2 minutes to extract the lipid components.

-

Centrifuge at 3000 rpm for 10 minutes to separate the solid matrix components.

-

Carefully transfer the hexane supernatant to a clean vial.

-

Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

-

2. GC-MS Conditions

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | High-temperature capillary column (e.g., DB-1ht, 15 m x 0.25 mm, 0.10 µm film thickness) |

| Injector Temperature | 350°C |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 380°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

Experimental Protocol 2: Indirect GC-MS Analysis (Hydrolysis and Derivatization)

This approach involves the chemical breakdown of isostearyl palmitate into its constituent isostearyl alcohol and palmitic acid, followed by derivatization to more volatile forms for GC-MS analysis. This method is particularly useful for complex matrices where direct analysis may be challenging.

1. Sample Preparation

-

Hydrolysis:

-